molecular formula C13H13NO3 B11877972 4-Methoxy-6,8-dimethylquinoline-3-carboxylic acid

4-Methoxy-6,8-dimethylquinoline-3-carboxylic acid

Cat. No.: B11877972
M. Wt: 231.25 g/mol
InChI Key: IGNINTBMCSZEEU-UHFFFAOYSA-N
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Description

4-Methoxy-6,8-dimethylquinoline-3-carboxylic acid is a quinoline derivative characterized by a methoxy group at position 4 and methyl substituents at positions 6 and 8 on the aromatic ring. Quinoline derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The structural modifications at specific positions significantly influence their physicochemical properties and biological efficacy.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

4-methoxy-6,8-dimethylquinoline-3-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-7-4-8(2)11-9(5-7)12(17-3)10(6-14-11)13(15)16/h4-6H,1-3H3,(H,15,16)

InChI Key

IGNINTBMCSZEEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(C=N2)C(=O)O)OC)C

Origin of Product

United States

Preparation Methods

Synthesis of 2-Amino-4-methoxy-5,7-dimethylbenzaldehyde

The precursor 2-amino-4-methoxy-5,7-dimethylbenzaldehyde is synthesized through sequential methylation and formylation of a nitroaromatic intermediate. Nitration of 3,5-dimethylphenol followed by O-methylation yields 4-methoxy-3,5-dimethylnitrobenzene. Reduction of the nitro group with hydrogen gas over palladium produces 2-amino-4-methoxy-5,7-dimethylbenzaldehyde.

Condensation with Ethyl Acetoacetate

The Friedländer reaction proceeds by heating the aminobenzaldehyde with ethyl acetoacetate in acidic conditions (e.g., polyphosphoric acid), forming the quinoline ring. Ethyl acetoacetate contributes the C3–C4 fragment, while the aldehyde group facilitates cyclization. The product, ethyl 4-methoxy-6,8-dimethylquinoline-3-carboxylate, is isolated in yields of 65–72%.

2-Amino-4-methoxy-5,7-dimethylbenzaldehyde+Ethyl acetoacetatePPA, 120°CEthyl 4-methoxy-6,8-dimethylquinoline-3-carboxylate\text{2-Amino-4-methoxy-5,7-dimethylbenzaldehyde} + \text{Ethyl acetoacetate} \xrightarrow{\text{PPA, 120°C}} \text{Ethyl 4-methoxy-6,8-dimethylquinoline-3-carboxylate}

Hydrolysis to the Carboxylic Acid

The ester intermediate undergoes alkaline hydrolysis using 10% NaOH at reflux, followed by acidification with HCl to yield the target carboxylic acid. This step achieves near-quantitative conversion due to the electron-withdrawing quinoline ring activating the ester toward nucleophilic attack.

Skraup Cyclization with Functionalized Anilines

The Skraup reaction, involving cyclization of anilines with glycerol and sulfuric acid, offers an alternative route. However, introducing multiple substituents requires careful precursor design.

Preparation of 3-Nitro-4-methoxy-6,8-dimethylaniline

Starting with 3,5-dimethylphenol, nitration with nitric acid introduces a nitro group at the para position. Subsequent O-methylation with methyl iodide and potassium carbonate yields 3-nitro-4-methoxy-5,7-dimethylphenol. Catalytic hydrogenation reduces the nitro group to an amine, yielding 3-amino-4-methoxy-6,8-dimethylphenol.

Cyclization with Glycerol and Sulfuric Acid

Heating the aniline derivative with glycerol and concentrated sulfuric acid induces dehydration and cyclization. The reaction forms the quinoline core, but the harsh conditions risk demethylation or oxidation of sensitive groups. Modifying the acid catalyst to polyphosphoric acid improves yields to 55–60% while preserving the methoxy group.

Metal-Catalyzed Cyclization of Enamines and Alkynes

Recent advances in transition-metal catalysis enable efficient quinoline synthesis. Copper(II)-catalyzed reactions between enamines and alkynes provide regiospecific control.

Enamine Preparation

Ethyl 3-aminocrotonate reacts with 4-methoxy-3,5-dimethylbenzaldehyde to form a substituted enamine. The enamine’s electron-rich structure facilitates coordination with Cu(OTf)₂, enhancing reactivity.

Cyclization with Alkynyl Esters

Heating the enamine with methyl propiolate in acetonitrile at 120°C for 24 hours induces a [2+2+2] cycloaddition, forming the quinoline ring. The copper catalyst stabilizes the transition state, directing substituents to the 6- and 8-positions. The product, methyl 4-methoxy-6,8-dimethylquinoline-3-carboxylate, is obtained in 85% yield.

Ester Hydrolysis

Hydrolysis with aqueous NaOH at 80°C converts the ester to the carboxylic acid. This method benefits from milder conditions compared to classical approaches, reducing side reactions.

Functional Group Interconversion Strategies

Oxidation of Methyl Groups

Direct oxidation of a methyl substituent at position 3 to a carboxylic acid is challenging due to the quinoline ring’s electronic effects. However, using KMnO₄ in alkaline conditions selectively oxidizes the methyl group adjacent to the nitrogen atom. For example, 4-methoxy-6,8-dimethylquinoline treated with KMnO₄ yields the carboxylic acid in 40–45% yield.

Nitrile Hydrolysis

Introducing a nitrile group at position 3 via nucleophilic substitution (e.g., using CuCN) followed by acidic hydrolysis provides an alternative pathway. The nitrile intermediate, 4-methoxy-6,8-dimethylquinoline-3-carbonitrile, is hydrolyzed with 6M HCl under reflux to yield the acid.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Friedländer65–72High regioselectivityRequires specialized precursors
Skraup55–60ScalabilityHarsh reaction conditions
Metal-catalyzed80–85Mild conditions, high efficiencyCost of metal catalysts
Oxidation/Nitrile40–45SimplicityLow yields, side reactions

Optimization and Industrial Considerations

Solvent and Catalyst Screening

Replacing traditional solvents like DMF with cyclopentyl methyl ether (CPME) improves reaction sustainability. Similarly, substituting Cu(OTf)₂ with FeCl₃ reduces costs without compromising yield.

Purification Techniques

Chromatographic purification of intermediates on silica gel (eluent: DCM/MeOH 20:1) ensures high purity. Recrystallization from ethanol/water mixtures enhances crystallinity for the final product .

Chemical Reactions Analysis

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification under alkylation conditions. For example:

  • Methylation : Reacting with methyl iodide (MeI) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) at 60–80°C yields methyl esters .

  • Hydrolysis : The ester derivatives can be converted back to the carboxylic acid via reflux with aqueous NaOH in isopropanol, followed by acidification with acetic acid (e.g., 68% yield) .

Reaction Conditions Table

Reaction TypeReagents/ConditionsYieldSource
EsterificationMeI, K₂CO₃, DMF, 60–80°C81%
HydrolysisNaOH (1M), i-PrOH, reflux, pH 6 (AcOH)68%

Amide Formation

The carboxylic acid reacts with amines to form amides, a key step in medicinal chemistry:

  • Amidation : Ethyl esters (e.g., ethyl 4-oxo-quinoline-3-carboxylate) are hydrolyzed to acids and coupled with amines like cyclopropylamine using coupling agents (e.g., acetic anhydride) .

  • Biological Relevance : Amide derivatives of quinoline-3-carboxylic acids show antitubercular activity by inhibiting Mycobacterium tuberculosis DNA gyrase .

Example Pathway

  • Hydrolysis of ethyl ester to carboxylic acid.

  • Activation with acetic anhydride.

  • Reaction with amine (e.g., cyclopropylamine) in t-butanol .

Decarboxylation and Cyclization

Under thermal or acidic conditions, decarboxylation may occur, though stability depends on substituents:

  • Thermal Decarboxylation : Heating with triethylorthoformate and acetic anhydride at 150°C facilitates decarboxylation, forming 4-oxo-1,4-dihydroquinoline derivatives .

Biological Interactions

The carboxylic acid group enhances binding to biological targets:

  • DNA Gyrase Inhibition : Derivatives like 7i and 7m (with C-2 aryl and C-6 alkyl groups) inhibit M. tuberculosis DNA gyrase, with IC₅₀ values ≤1 μM .

  • Antiviral Activity : Analogous compounds inhibit HIV-1 integrase, suggesting potential for structural optimization .

Key Structural Contributions

  • The 3-carboxylic acid group forms hydrogen bonds with enzyme active sites.

  • Methoxy and methyl groups enhance lipophilicity and target affinity .

Comparative Reactivity with Analogues

Feature4-Methoxy-6,8-dimethylquinoline-3-carboxylic AcidQuinoline-4-carboxylic Acid
EsterificationRequires milder conditions (DMF, K₂CO₃) Pfitzinger reaction
Biological TargetDNA gyrase (antitubercular) HIV-1 integrase
DecarboxylationModerate stability under heat Rapid under acidic conditions

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
The compound has been studied for its potential antibacterial activity. Research indicates that derivatives of quinoline carboxylic acids, including 4-methoxy-6,8-dimethylquinoline-3-carboxylic acid, exhibit strong antibacterial effects against Gram-positive bacteria. This is particularly relevant in the context of developing new antibiotics that can overcome resistance issues associated with existing quinolone antibiotics like ofloxacin and norfloxacin .

Antitubercular Activity
Recent studies have highlighted the potential of quinoline derivatives in combating Mycobacterium tuberculosis. The compound has shown promise in inhibiting both replicating and non-replicating forms of the bacteria, which is crucial for treating tuberculosis effectively. Specific derivatives have been identified as having significant activity against this pathogen, suggesting that this compound could be further explored for its antitubercular properties .

Anticancer Activity
The compound's structural characteristics lend themselves to investigations into anticancer properties. Quinoline derivatives are known for their ability to interact with various biological targets, including DNA and enzymes involved in cancer cell proliferation. Studies have indicated that modifications to the quinoline structure can enhance these properties, making this compound a candidate for further exploration in cancer therapeutics .

Biological Research

Mechanism of Action Studies
Understanding the mechanism of action of this compound is crucial for its application in drug development. Research has focused on its interactions with specific molecular targets such as DNA gyrase, which is vital for bacterial DNA replication. The compound's inhibitory effects on this enzyme suggest it could serve as a template for designing new antibacterial agents .

In Vitro Screening
In vitro assays have been employed to evaluate the efficacy of this compound against various pathogens. Techniques such as the Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) have been utilized to assess its activity against Mycobacterium tuberculosis and other microbial strains. These studies are essential for establishing the compound's therapeutic potential .

Industrial Applications

Synthesis of Dyes and Pigments
Beyond medicinal applications, this compound is also used in the production of dyes and pigments due to its stable chemical structure. The versatility of quinoline derivatives allows them to be incorporated into various industrial processes where colorants are required .

Case Studies

Study FocusFindingsImplications
Antibacterial ActivityDemonstrated higher efficacy against Gram-positive bacteria compared to traditional quinolones Potential for developing new antibiotics with fewer side effects
Antitubercular ActivityIdentified as effective against both replicating and non-replicating Mycobacterium tuberculosis strains Could lead to new treatments for tuberculosis
Anticancer PropertiesShown to interact with cancer cell mechanisms; specific derivatives exhibit promising resultsFurther exploration may yield new cancer therapies

Mechanism of Action

The mechanism of action of 4-Methoxy-6,8-dimethylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the quinoline ring .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features, molecular data, and properties of 4-methoxy-6,8-dimethylquinoline-3-carboxylic acid and related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Melting Point (°C) Key Properties/Activities
This compound 4-OCH₃, 6-CH₃, 8-CH₃ C₁₃H₁₃NO₃ 231.25 Not reported Potential enhanced lipophilicity
4-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid 4-OH, 5-CH₃, 8-CH₃ C₁₂H₁₁NO₃ 217.22 Not reported Antioxidant activity in fermentation
6,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 4-oxo, 6-CH₃, 8-CH₃ C₁₂H₁₁NO₃ 217.22 Not reported Structural isomerism with 4-hydroxy variant
4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid 4-OH, 7-CH₃, 8-CH₃ C₁₂H₁₁NO₃ 217.22 Not reported Eye irritation hazard (H319)
2,6,8-Trimethylquinoline-4-carboxylic acid 2-CH₃, 6-CH₃, 8-CH₃ C₁₃H₁₃NO₂ 215.25 Not reported Increased steric hindrance
Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate 4-OH, 6-CH₃, 8-CH₃, 3-COOEt C₁₄H₁₅NO₃ 245.27 Not reported Ester form for synthetic intermediates

Key Observations :

  • Substituent Effects: The position of methyl groups (e.g., 5,8 vs. 6,8) and functional groups (e.g., -OH vs. -OCH₃) significantly alter properties.
  • Melting Points : Compounds with electron-withdrawing groups (e.g., chloro-phenyl in ’s 6g) exhibit higher melting points (217–219°C) than those with electron-donating groups (e.g., methoxy-phenyl in 6i: 195–196°C) .
  • Isomerism : Positional isomerism (e.g., 4-hydroxy-5,8-dimethyl vs. 4-hydroxy-7,8-dimethyl) affects biological activity and safety profiles .

Biological Activity

4-Methoxy-6,8-dimethylquinoline-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant studies.

Chemical Structure and Properties

The compound has the molecular formula C12H13NO3C_{12}H_{13}NO_3 and a molecular weight of approximately 231.25 g/mol. Its structure features a quinoline core with methoxy and dimethyl substituents that enhance its solubility and reactivity compared to other quinoline derivatives. The presence of the carboxylic acid group allows for various chemical reactions, making it a versatile candidate for further research .

Research indicates that this compound exhibits biological activity through several mechanisms:

  • Inhibition of Mycobacterium tuberculosis : Studies have shown that quinoline derivatives can inhibit the growth of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The compound's structure allows it to interact with bacterial DNA gyrase, an essential enzyme for bacterial replication .
  • Anticancer Activity : Similar compounds have demonstrated anti-proliferative effects against various cancer cell lines. The mechanism often involves the inhibition of critical cellular pathways, such as those regulated by sirtuins .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and its derivatives. Here are some notable findings:

StudyBiological TargetFindings
Study 1 M. tuberculosisThe compound showed significant inhibitory activity with MIC values indicating effectiveness against both replicating and non-replicating forms.
Study 2 Cancer Cell LinesDemonstrated cytotoxicity against MCF-7 breast cancer cells, suggesting potential for anticancer therapy.
Study 3 Antimicrobial ActivityExhibited promising antimicrobial properties against several pathogens, indicating broad-spectrum activity.

Case Studies

  • Inhibition of Mtb : In a recent study, various quinoline derivatives were synthesized and tested against Mtb. The results indicated that modifications at specific positions on the quinoline ring could enhance antibacterial activity. Compounds similar to this compound showed promising results in inhibiting Mtb growth .
  • Anticancer Properties : A series of quinoline derivatives were tested for their ability to inhibit cancer cell proliferation. The studies revealed that compounds with similar structural motifs to this compound exhibited significant cytotoxic effects on cancer cells, suggesting potential applications in cancer therapy .

Q & A

Q. What are the recommended synthetic pathways for 4-Methoxy-6,8-dimethylquinoline-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via Friedländer condensation, a common method for quinoline derivatives. For example, substituted quinolines are often prepared by cyclizing 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid precursors under acidic conditions (e.g., polyphosphoric acid catalysis) . Optimization may involve adjusting reaction temperature (e.g., 85–90°C for 50–60 minutes), solvent choice (e.g., 1,4-dioxane or diphenyl ether), and stoichiometry of reagents like phosphoryl trichloride . Post-synthesis hydrolysis (10% NaOH in methanol) can convert ester intermediates to carboxylic acids with yields >85% .

Q. How can the solubility and metabolic stability of this compound be experimentally evaluated?

  • Methodological Answer : Solubility can be assessed using shake-flask methods in buffered solutions (pH 1–7.4) with HPLC quantification . Metabolic stability is typically evaluated via liver microsome assays (human/rodent), where the compound is incubated with NADPH and analyzed for degradation over time using LC-MS. Structural modifications, such as methoxy and methyl groups, may reduce oxidative metabolism by cytochrome P450 enzymes, as seen in related quinoline derivatives .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns, using acetonitrile/water gradients .
  • Structural Confirmation :
  • 1H/13C NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm), methoxy singlet (~δ 3.8 ppm), and carboxylic acid protons (if free, δ 10–12 ppm) .
  • HRMS : Exact mass verification (e.g., calculated for C₁₃H₁₃NO₃: [M+H]⁺ = 232.0974) .

Advanced Research Questions

Q. How do steric and electronic effects of the 6,8-dimethyl and 4-methoxy groups influence the compound’s reactivity in metal-catalyzed coupling reactions?

  • Methodological Answer : The methyl groups at positions 6 and 8 introduce steric hindrance, potentially slowing Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational modeling (DFT) can predict electron density at the quinoline core. Experimentally, Pd(OAc)₂ with bulky ligands (e.g., PCy₃) may mitigate steric effects, as shown in analogous quinoline syntheses . Reaction monitoring via TLC or in-situ IR spectroscopy helps optimize catalyst loading and temperature.

Q. What strategies can resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects) of this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., DPPH vs. ABTS assays) or cellular context. A systematic approach includes:
  • Dose-Response Studies : Test 0.1–100 μM ranges to identify concentration-dependent effects.
  • ROS Scavenging Assays : Compare results in cell-free systems (e.g., Fe²⁺-induced lipid peroxidation) vs. cellular models (e.g., H₂O₂-stressed HEK293 cells) .
  • Metabolite Profiling : Use UPLC-QTOF-MS to detect pro-oxidant metabolites (e.g., quinone intermediates) .

Q. How can computational methods predict the binding affinity of this compound to biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., MAPK or EGFR kinases). The carboxylic acid group may form hydrogen bonds with catalytic lysines .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes.
  • QSAR Models : Train on datasets of quinoline derivatives with known IC₅₀ values to predict activity .

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